molecular formula C19H21Cl2N5O2S B2524225 1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 898345-62-5

1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2524225
CAS No.: 898345-62-5
M. Wt: 454.37
InChI Key: VOJPXYXGGBCQMX-UHFFFAOYSA-N
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Description

1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21Cl2N5O2S and its molecular weight is 454.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with structures related to 1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide have been studied for their antimicrobial properties. For instance, piperazine and triazolo-pyrazine derivatives, which share some structural features with the compound , have been synthesized and evaluated for their antimicrobial activities. Such compounds have shown good growth inhibition against various bacterial and fungal strains, suggesting that the compound might also possess antimicrobial properties (Patil et al., 2021).

Synthesis and Structural Analysis

The synthesis of related compounds, particularly those involving piperazine and triazole derivatives, has been well-documented. These synthesis processes often involve multiple steps, including the use of NMR, IR, and mass spectrometry techniques for characterization, and sometimes even X-ray crystallography for structural confirmation. Such detailed synthetic pathways and analytical techniques are crucial for the development and study of complex molecules like this compound, highlighting the compound's relevance in synthetic and medicinal chemistry research (Patil et al., 2021).

Molecular Docking Studies

The compound's potential for interacting with biological targets can be inferred from molecular docking studies conducted on similar structures. Such studies can predict the binding efficiency and mode of action of the compound against specific proteins or receptors, providing insights into its potential therapeutic applications. The antimicrobial study mentioned earlier, which includes molecular docking, suggests that compounds with similar structures can be optimized for enhanced biological activity, indicating a possible research application for the compound in drug development (Patil et al., 2021).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O2S/c1-2-14-23-19-26(24-14)18(28)16(29-19)15(12-4-3-11(20)9-13(12)21)25-7-5-10(6-8-25)17(22)27/h3-4,9-10,15,28H,2,5-8H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJPXYXGGBCQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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